molecular formula C12H17NO4S B015883 Tosyl-D-valine CAS No. 68005-71-0

Tosyl-D-valine

Cat. No.: B015883
CAS No.: 68005-71-0
M. Wt: 271.33 g/mol
InChI Key: ZYFUNXTYNIYYJI-LLVKDONJSA-N
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Description

Tosyl-D-valine is a biochemical compound used primarily in proteomics research. It has the molecular formula C12H17NO4S and a molecular weight of 271.33. This compound is a derivative of D-valine, an important organic chiral source with extensive industrial applications .

Mechanism of Action

Target of Action

Tosyl-D-valine is a derivative of the amino acid valine, which is an essential amino acid and a type of branched-chain amino acid A related compound, tosyl-d-proline, has been shown to target thymidylate synthase in escherichia coli .

Mode of Action

It is known that the tosyl group (p-toluenesulfonyl) is often used as a protecting group in organic chemistry . It can be added to a molecule to prevent unwanted reactions, and then removed when no longer needed .

Biochemical Pathways

Valine, the parent compound of this compound, is involved in various metabolic pathways . It plays a role in protein synthesis and can also act as a bioactive molecule in nutrition metabolism, stress response, and tissue development . Valine, along with other branched-chain amino acids, has been shown to have a positive effect on muscle mass and protein synthesis .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 136-138°c .

Result of Action

The tosyl group can protect certain functional groups in a molecule during chemical reactions, preventing unwanted side reactions . This can be particularly useful in complex organic syntheses.

Action Environment

The action of this compound, like many chemical reactions, can be influenced by environmental factors such as temperature and pH . For example, the tosyl group can be removed under certain conditions, such as irradiation of 407 nm LEDs using sodium formate as a reductant and thiol as a hydrogen atom transfer agent .

Biochemical Analysis

Biochemical Properties

Tosyl-D-valine, like other tosylates, is known to transform alcohol groups into sulfonic esters . This transformation is crucial in biochemical reactions, particularly in the formation of organic tosylates or mesylates . The nature of these interactions involves the conversion of an alcohol to a tosylate or mesylate with retention of configuration at the electrophilic carbon .

Cellular Effects

For instance, D-valine is used in cell culture for selectively inhibiting fibroblasts proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the transformation of an alcohol group into a sulfonic ester, creating an organic tosylate or mesylate . This process involves the tosyl group acting as a leaving group, which is crucial in nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

This compound is a solid compound that is stored at -20° C . Its melting point is between 136-138°C

Dosage Effects in Animal Models

While there are no specific studies on the dosage effects of this compound in animal models, research on valine, a component of this compound, suggests that appropriate supplementation enhances growth and reproductive performances in swine .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Valine, a component of this compound, is involved in various metabolic pathways. Valine is an essential amino acid and a type of branched-chain amino acid . It plays a significant role in animal physiology due to its involvement in various metabolic pathways .

Preparation Methods

Tosyl-D-valine can be synthesized through various methods. One common synthetic route involves the reaction of D-valine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and results in the formation of this compound. Industrial production methods often utilize microbial preparation techniques due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes .

Chemical Reactions Analysis

Tosyl-D-valine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfonic acids, while reduction with LiAlH4 can produce amines .

Scientific Research Applications

Tosyl-D-valine has a wide range of scientific research applications. In chemistry, it is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group . In biology, this compound is utilized in the study of protein structures and functions, as it can be incorporated into peptides and proteins to investigate their properties . In medicine, derivatives of D-valine, such as this compound, are used in the synthesis of pharmaceutical drugs and antibiotics . Additionally, this compound has applications in the industrial production of agricultural pesticides and veterinary antibiotics .

Comparison with Similar Compounds

Tosyl-D-valine can be compared to other similar compounds, such as Tosyl-L-valine and Tosyl-D-proline. While all these compounds serve as protecting groups for amines, this compound is unique in its specific use in proteomics research and its high stereo selectivity. Similar compounds include Tosyl-L-valine, which is used in similar applications but with L-valine as the base amino acid, and Tosyl-D-proline, which is used in the synthesis of peptides and proteins .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its ability to selectively protect amine groups makes it a valuable tool in the synthesis of complex molecules. The unique properties of this compound, combined with its wide range of applications, highlight its importance in scientific research and industrial production.

Properties

IUPAC Name

(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFUNXTYNIYYJI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68005-71-0
Record name Tosyl valine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSYL VALINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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